N-Nitroso-N''-propylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N’-propylguanidine is an organic compound belonging to the class of nitrosamines. Nitrosamines are characterized by the presence of a nitroso group (-N=O) bonded to an amine. These compounds are known for their potential carcinogenic properties and are found in various environmental sources, including food, water, and tobacco products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Nitroso-N’-propylguanidine can be synthesized through the nitrosation of secondary amines. One common method involves the reaction of propylamine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction typically proceeds under mild conditions and yields the desired nitrosamine compound.
Industrial Production Methods
Industrial production of N-Nitroso-N’-propylguanidine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N’-propylguanidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The nitroso group can be substituted by other nucleophiles under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can react with the nitroso group
Major Products Formed
Oxidation: Nitropropylguanidine
Reduction: Propylguanidine
Substitution: Various substituted guanidines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N’-propylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosation reactions.
Medicine: Studied for its potential therapeutic applications, including its role as an antitumor agent.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-Nitroso-N’-propylguanidine involves its interaction with cellular macromolecules. The nitroso group can undergo metabolic activation, leading to the formation of reactive intermediates that can alkylate DNA and proteins. This alkylation can result in mutations and potentially lead to carcinogenesis . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes and other metabolic enzymes .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N’-propylguanidine can be compared with other nitrosamines and nitrosamides:
N-Nitrosodimethylamine (NDMA): Known for its high carcinogenicity and widespread occurrence in the environment.
N-Nitrosodiethylamine (NDEA): Similar in structure and reactivity, also a potent carcinogen.
N-Nitrosoguanidines: A broader class that includes compounds like N-Nitroso-N-methyl-N’-nitroguanidine, which have similar chemical properties but different biological activities.
N-Nitroso-N’-propylguanidine is unique due to its specific alkyl group and the resulting differences in reactivity and biological effects compared to other nitrosamines and nitrosamides .
Eigenschaften
CAS-Nummer |
106984-35-4 |
---|---|
Molekularformel |
C4H10N4O |
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
1-nitroso-2-propylguanidine |
InChI |
InChI=1S/C4H10N4O/c1-2-3-6-4(5)7-8-9/h2-3H2,1H3,(H3,5,6,7,9) |
InChI-Schlüssel |
ARBYVFXPTALOGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN=C(N)NN=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.